N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
This compound features a quinoline-4-carboxamide core substituted with a thiophen-2-yl group at position 2 and a 2,3-dihydro-1,3-benzothiazole moiety fused to the quinoline ring. The benzothiazole ring is further modified with a 6-sulfamoyl group and a 2-methoxyethyl substituent on the nitrogen atom. The Z-configuration at the imine bond (C=N) is critical for its stereoelectronic properties.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S3/c1-32-11-10-28-20-9-8-15(35(25,30)31)13-22(20)34-24(28)27-23(29)17-14-19(21-7-4-12-33-21)26-18-6-3-2-5-16(17)18/h2-9,12-14H,10-11H2,1H3,(H2,25,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYSUKRIVSHGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetyl CoA synthetase, thereby affecting lipid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline-Thiophene Motifs
- N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide (): Shared Features: Quinoline core, thiophen-2-yl substituent, and sulfonamide group. Key Differences: The sulfonamide is attached to a phenyl ring rather than a benzothiazole. This reduces planarity and may alter binding affinity compared to the target compound. Synthesis: Both compounds use HATU/DIPEA-mediated coupling, but the target compound requires cyclization to form the dihydrobenzothiazole ring .
- 2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (): Shared Features: Benzothiazole core and sulfonamide linkage. The acetamido group may enhance solubility but reduce metabolic stability .
Benzothiazole Derivatives with Varied Substituents
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (): Shared Features: Benzothiazole-carboxamide scaffold. Key Differences: A thiazolidinone ring replaces the dihydrobenzothiazole, and a chlorophenyl group introduces lipophilicity. The absence of a sulfamoyl group reduces hydrogen-bonding capacity . Biological Implications: Such halogenated derivatives often exhibit enhanced membrane permeability but may face toxicity concerns.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
- Shared Features : Sulfonyl groups and heterocyclic cores.
- Key Differences : Triazole-thione tautomerism dominates here, whereas the target compound’s benzothiazole-sulfamoyl system provides a rigid, planar structure. IR data confirm C=S stretches (~1247–1255 cm⁻¹) in both, but the target compound’s sulfamoyl group adds N-H stretches (~3150–3319 cm⁻¹) .
Anti-Tubercular Thiophene Derivatives
- 1-Methyl-3-(4-Substituted Phenyl-1,3-Thiazol-2-yl)-2-(Thiophen-2-yl)-2,3-Dihydroquinazolin-4(1H)-one (): Shared Features: Thiophen-2-yl group and dihydroheterocyclic core. Key Differences: A quinazolinone replaces the quinoline, and a thiazole ring is present instead of benzothiazole. The target compound’s sulfamoyl group may enhance solubility compared to halogenated phenyl substituents in these analogues .
Physicochemical and Pharmacokinetic Insights
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole core, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C19H19N3O6S2
Molecular Weight: 421.50 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiazole moiety is known to modulate enzyme activity and receptor interactions. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- DNA Binding: It could bind to DNA or proteins, altering gene expression and protein function.
- Antimicrobial Action: Its structure suggests potential interactions with microbial targets, leading to inhibition of growth.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of similar benzothiazole derivatives against common pathogens. The minimal inhibitory concentration (MIC) was found to be as low as 50 μg/mL for certain derivatives, indicating strong antimicrobial properties. -
Anticancer Properties:
Research conducted on derivatives of this compound demonstrated significant cytotoxicity in human cancer cell lines such as SK-Hep-1 (liver) and MDA-MB-231 (breast). One derivative showed an IC50 value of 0.004 μM against T-cell proliferation, highlighting its potential as an anticancer agent. -
Mechanistic Insights:
Further studies revealed that the compound could inhibit specific protein interactions implicated in cancer progression and inflammation, suggesting a multifaceted mechanism of action.
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and stoichiometry .
- Monitor reaction progress via TLC or HPLC-MS to identify intermediate bottlenecks .
Basic Question: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., Z-configuration of the imine bond) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete sulfamoylation or oxidation byproducts .
Advanced Question: How can computational methods predict the compound’s reactivity or binding affinity in biological systems?
Answer:
- Density Functional Theory (DFT) : Model the electronic structure to predict regioselectivity in reactions (e.g., nucleophilic attack sites on the quinoline ring) .
- Molecular Dynamics (MD) Simulations : Study interactions with target proteins (e.g., kinases or sulfotransferases) by simulating ligand-receptor docking .
- QSAR Models : Correlate structural features (e.g., methoxyethyl group’s steric effects) with activity data from analogs to prioritize synthetic targets .
Advanced Question: What strategies resolve contradictions in biological activity data across different assay platforms?
Answer:
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to determine if discrepancies arise from rapid degradation in cell-based vs. cell-free assays .
- Structural-Activity Landscape Analysis : Cluster analogs with divergent activity profiles to identify critical substituents (e.g., sulfamoyl vs. methylsulfonyl groups) .
Basic Question: How should stability studies be designed to evaluate the compound under storage and physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
- pH Stability Profiling : Incubate in buffers (pH 1–10) and analyze via HPLC to assess susceptibility to acidic/alkaline conditions .
- Long-Term Storage : Store at –20°C under argon and test purity monthly; use DSC/TGA to determine melting/decomposition points .
Advanced Question: What methodologies identify and quantify synthetic impurities or isomeric byproducts?
Answer:
- LC-MS/MS with Ion Mobility : Separate isomers (e.g., Z/E imine configurations) and low-abundance impurities (<0.1%) using drift-time differentiation .
- NMR-Based Quantitative Analysis : Use qNMR with internal standards (e.g., maleic acid) to quantify residual solvents or unreacted intermediates .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the dihydrobenzothiazole ring .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- LogP Optimization : Introduce polar groups (e.g., replace methoxyethyl with PEG chains) to improve solubility while monitoring via shake-flask or chromatographic logP assays .
- Metabolic Hotspot Identification : Use CYP450 inhibition assays and metabolite profiling (LC-HRMS) to modify labile sites (e.g., thiophene ring oxidation) .
- Permeability Assays : Compare Caco-2 cell permeability with/without P-gp inhibitors to assess efflux liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
